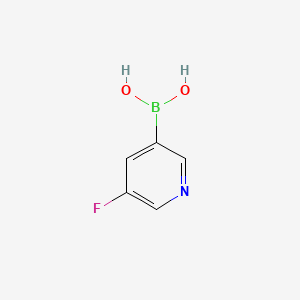

5-Fluoropyridine-3-boronic acid

Katalognummer B591759

Molekulargewicht: 140.908

InChI-Schlüssel: FVEDGBRHTGXPOK-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US08217172B2

Procedure details

3-bromo-5-fluoropyridine (2a) (25 kg, 142 moles, 1.0 equiv.), THF (222.5 kg) and isopropyl borate (28 kg, 149.3 moles, 1.05 equiv.) were added to a 700 L low temperature reactor. The resulting mixture was cooled to −90° C.˜−80° C. while stirred. Then n-BuLi (40.2 kg, 2.5 M, 142 moles, 1.0 equiv.) was added dropwise (2 kg/h) maintaining the temperature below −87° C. After the addition was complete, the mixture was maintained at −88˜−83° C. for 2.5 h. When the reaction was deemed complete by HPLC analysis, it was quenched by addition of 9% aqueous HCl (7.7 kg). The mixture was transferred to a 1000 L glass-lined reactor and the temperature returned to −20˜−10° C. Additional HCl solution (122.3 kg) was then added until pH was adjusted to 1˜2 maintaining the temperature at 0˜10° C. The mixture was then held for 0.5 h in order to allow layers to separate. The organic layer was separated and washed with saturated brine (38 kg). It was stirred for 0.5 h and then held again for 0.5 h to allow layer separation. The aqueous layer was separated and the combined aqueous layers were extracted with EtOAc twice (51+25 kg). The organic phase was separated and pH was adjusted to a value of 6 by using 30% aqueous NaOH solution (27.4 kg). At this pH a solid precipitated out. The slurry was filtered by centrifuge and allowed to dry in a tray dryer at 40˜45° C. Title compound (2b) was obtained as a white solid (17.5 kg, 87.4%, purity: 98.6% AUC using method B).

Identifiers

|

REACTION_CXSMILES

|

Br[C:2]1[CH:3]=[N:4][CH:5]=[C:6]([F:8])[CH:7]=1.[B:9]([O-])([O-:14])[O:10]C(C)C.[Li]CCCC>C1COCC1>[F:8][C:6]1[CH:7]=[C:2]([B:9]([OH:14])[OH:10])[CH:3]=[N:4][CH:5]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

25 kg

|

|

Type

|

reactant

|

|

Smiles

|

BrC=1C=NC=C(C1)F

|

|

Name

|

|

|

Quantity

|

28 kg

|

|

Type

|

reactant

|

|

Smiles

|

B(OC(C)C)([O-])[O-]

|

|

Name

|

|

|

Quantity

|

222.5 kg

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Two

|

Name

|

|

|

Quantity

|

40.2 kg

|

|

Type

|

reactant

|

|

Smiles

|

[Li]CCCC

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

while stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting mixture was cooled to −90° C.˜−80° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintaining the temperature below −87° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was maintained at −88˜−83° C. for 2.5 h

|

|

Duration

|

2.5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was quenched by addition of 9% aqueous HCl (7.7 kg)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The mixture was transferred to a 1000 L glass-lined reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

returned to −20˜−10° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Additional HCl solution (122.3 kg) was then added until pH

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintaining the temperature at 0˜10° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic layer was separated

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with saturated brine (38 kg)

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

It was stirred for 0.5 h

|

|

Duration

|

0.5 h

|

WAIT

|

Type

|

WAIT

|

|

Details

|

held again for 0.5 h

|

|

Duration

|

0.5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

layer separation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The aqueous layer was separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the combined aqueous layers were extracted with EtOAc twice (51+25 kg)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic phase was separated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

At this pH a solid precipitated out

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The slurry was filtered by centrifuge

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to dry in a tray dryer at 40˜45° C

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |